molecular formula C14H13NO B1330263 1,2-Diphenyl-1-ethanone oxime CAS No. 952-06-7

1,2-Diphenyl-1-ethanone oxime

Cat. No. B1330263
CAS RN: 952-06-7
M. Wt: 211.26 g/mol
InChI Key: PWCUVRROUAKTLL-UHFFFAOYSA-N
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Description

1,2-Diphenyl-1-ethanone oxime, also known as Ethanone, 1,2-diphenyl-, oxime, is a chemical compound with the molecular formula C14H13NO . It is used in industrial and scientific research .


Molecular Structure Analysis

The molecular structure of 1,2-Diphenyl-1-ethanone oxime can be represented by the IUPAC Standard InChI: InChI=1S/C14H12O/c15-14 (13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Organic Synthesis

This compound is useful in organic synthesis, serving as a building block for creating complex molecules . Its oxime group can act as a directing group or a precursor to other functional groups, facilitating the construction of diverse organic structures.

Thermophysical Property Research

The compound’s thermodynamic properties are of interest in material science. Researchers have evaluated its thermophysical properties, which are critical for understanding its behavior under various temperature and pressure conditions .

Crystallography

The crystal structure of 1,2-diphenyl-1-ethanone oxime has been studied, revealing insights into its molecular interactions . Understanding these interactions is essential for the design of new materials and for predicting the compound’s behavior in different environments.

Safety and Hazards

According to the classification provided by companies to ECHA in REACH registrations, this substance is harmful if swallowed, may cause damage to organs through prolonged or repeated exposure, and is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

N-(1,2-diphenylethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCUVRROUAKTLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=NO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1,2-diphenyl-, oxime

CAS RN

952-06-7
Record name Ethanone, 1,2-diphenyl-, oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-diphenylethanone oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.241.728
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of deoxybenzoin (407.4 g, 2.076 mol) in 2 L of absolute ethanol and 600 mL of water was treated with hydroxylamine hydrochloride (288 g, 4.15 mol) and sodium acetate trihydrate (564 g, 4.15 mol). The solution was then warmed to reflux for 2 hours. The reaction mixture was then diluted with 1000 mL of 30% aqueous ethanol and allowed to cool to room temperature whereupon crystals of pure oxime formed which were isolated by filtration and air dried to afford 415.4 g, 95%, mp 94°-96° C. of pure deoxybenzoin oxime.
Quantity
407.4 g
Type
reactant
Reaction Step One
Quantity
288 g
Type
reactant
Reaction Step One
Quantity
564 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Three
Yield
95%

Synthesis routes and methods II

Procedure details

A mixture of 1,2-diphenylethanone (19.6 g, 100 mmol) and hydroxyl ammonium chloride (13.9 g, 200 mmol) in absolute ethanol (200 ml) was heated at reflux for 4 h. The solvent was evaporated in vacuo and the residue extracted with dichloromethane (2×100 ml). The combined organic phases were washed with water (2×50 ml) and brine (10 ml) and dried (MgSO4). The solvent was evaporated in vacuo and the residue left for crystallisation. The crystallised product was suspended in n-heptane/diethylether 20/1 and the precipitate collected to give 5.1 g of 1,2-diphenylethanone oxime.
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Diphenyl-1-ethanone oxime
Reactant of Route 2
1,2-Diphenyl-1-ethanone oxime
Reactant of Route 3
1,2-Diphenyl-1-ethanone oxime
Reactant of Route 4
1,2-Diphenyl-1-ethanone oxime

Q & A

Q1: What is the key structural transformation observed in the mass spectrometry studies of benzyl phenyl ketoxime?

A: Mass spectrometry studies utilizing isotopic labeling revealed that benzyl phenyl ketoxime undergoes a rearrangement under electron impact conditions to form a 2,3-diphenyl-2H-azirine radical ion intermediate. This rearrangement is crucial for the formation of the fragment ion with m/e 165 observed in the mass spectra of both benzyl phenyl ketoxime and 2,3-diphenyl-2H-azirine. []

Q2: How can benzyl phenyl ketoxime be utilized in the synthesis of heterocyclic compounds?

A: Benzyl phenyl ketoxime reacts with sodium hydride in propan-2-ol to generate a 1,5-dianion. This dianion can undergo cyclization reactions with various dielectrophiles, leading to the formation of a range of heterocyclic compounds. Examples include dioxazines, dioxazepines, dioxazocine, dioxazonine, and dioxazaphosphines. [, ]

Q3: Can you elaborate on the role of benzyl phenyl ketoxime in synthesizing 2,3-diphenyl-1-vinylpyrrole?

A: Research indicates that benzyl phenyl ketoxime reacts with acetylene in a KOH-DMSO system to produce 2,3-diphenyl-1-vinylpyrrole. Notably, this reaction also yields 2,3,6-triphenylpyridine as a byproduct. The presence of 2,4,5-triphenylimidazole as an indicator suggests the intermediate formation of 2,3-diphenyl-2H-azirine during this synthesis. [, , ]

Q4: What are the potential applications of 4,4'-dimethoxy-deoxybenzoin (O-methyloxime), a derivative of benzyl phenyl ketoxime?

A: 4,4'-Dimethoxy-deoxybenzoin (O-methyloxime) serves as a valuable intermediate in the synthesis of optically active 1,2-bis(4-methoxyphenyl)ethylamine (BMPE). This compound exhibits anticonvulsive activity. Furthermore, optically active BMPE demonstrates excellent properties as an optical resolution agent for carboxylic acids. []

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